7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolo-pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
Biologically, the compound has shown promising neuroprotective and anti-inflammatory properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Medicine
In medicine, the compound’s antiviral and anticancer activities are of significant interest. It has been evaluated for its ability to inhibit the growth of cancer cells and viruses, making it a potential candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) . Additionally, it can inhibit endoplasmic reticulum stress and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antiviral and anticancer properties.
5-Methyl triazolo pyrimidin-7-ol: Exhibits similar biological activities, including anti-inflammatory and neuroprotective effects.
Uniqueness
What sets 7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid apart is its unique combination of a bromine atom and a methoxy group, which enhances its reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11BrN4O4 |
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Molecular Weight |
367.15 g/mol |
IUPAC Name |
7-(3-bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H11BrN4O4/c1-22-10-3-6(2-7(14)11(10)19)9-4-8(12(20)21)17-13-15-5-16-18(9)13/h2-5,9,19H,1H3,(H,20,21)(H,15,16,17) |
InChI Key |
IZCQFBJCYHBBGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C=C(NC3=NC=NN23)C(=O)O)Br)O |
Origin of Product |
United States |
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